PPARδ Potency and Selectivity Over PPARγ
Methyl 12-oxo-trans-10-octadecenoate exhibits EC₅₀ = 6.1 nM at human PPARδ expressed in CV1 cells, while displaying only 4% activation of PPARγ at 10 µM in the same cellular context [1] [2]. This contrasts with the structurally related 13-hydroxy-10-oxo-trans-11-octadecenoic acid (13-HOA), which demonstrates anti-inflammatory activity but does NOT serve as a PPARγ ligand [3].
| Evidence Dimension | PPAR subtype transactivation activity (functional reporter gene assay) |
|---|---|
| Target Compound Data | PPARδ EC₅₀ = 6.1 nM; PPARγ activation = 4% at 10 µM |
| Comparator Or Baseline | PPARδ: basal unstimulated control (EC₅₀ baseline); PPARγ: structurally related analog 13-HOA (no PPARγ ligand activity) |
| Quantified Difference | PPARδ EC₅₀ in subnanomolar range vs PPARγ negligible activation; selectivity ratio >1600-fold based on 6.1 nM vs >10,000 nM (4% activation at 10 µM) |
| Conditions | Human PPARδ and PPARγ (full length) transfected in African green monkey CV1 cells; PPRE-TK-luciferase reporter gene assay; 24 hr incubation |
Why This Matters
Procurement for PPARδ-selective functional studies requires a compound with quantified subnanomolar EC₅₀ and demonstrated lack of PPARγ cross-activation to avoid confounding metabolic or adipogenic readouts.
- [1] TargetMine/TargetMine Database. Interaction Report: Transactivation activity at human PPARdelta expressed in African green monkey CV1 cells after 24 hrs by luciferase reporter gene assay. EC₅₀ = 6.1 nM. ChEMBL:CHEMBL2037579; Protein Accession Q03181. View Source
- [2] ChEMBL Database. ChEMBL3587443: Activity at full length human PPARgamma transfected in CV1 cells assessed as transactivation activity after 24 hrs by PPRE-TK-luciferase reporter gene assay. Result: 4% activation at 10 µM. View Source
- [3] Murakami A, et al. New class of linoleic acid metabolites biosynthesized by corn and rice lipoxygenases: suppression of proinflammatory mediator expression via attenuation of MAPK- and Akt-, but not PPARγ-, dependent pathways in stimulated macrophages. Biochemical Pharmacology. 2005;70(9):1330-1342. View Source
